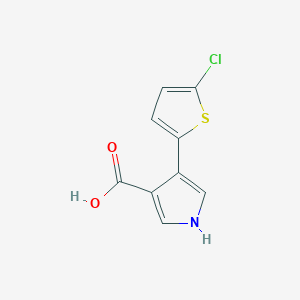

4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, DMSO-d6):

13C NMR (101 MHz, DMSO-d6):

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

Tautomerism and Conformational Dynamics

The compound exhibits tautomerism between the 1H-pyrrole and 3H-pyrrole forms, stabilized by intramolecular hydrogen bonding between the carboxylic acid group and the pyrrole nitrogen. Density functional theory (DFT) calculations predict a 1H-pyrrole tautomer dominance (>95%) in polar solvents due to solvation effects.

Conformational flexibility arises from rotation about the single bond linking the thiophene and pyrrole rings. Energy barriers for rotation are low (~5 kcal/mol), enabling rapid interconversion between syn and anti conformers at room temperature.

Comparative Analysis with Analogous Pyrrole-Thiophene Hybrid Systems

Key differences between this compound and its analogs:

The chlorine atom enhances electrophilic aromatic substitution reactivity at the pyrrole’s α-position compared to methyl-substituted analogs. Bromine substitution further increases molecular polarity but reduces solubility in nonpolar solvents.

Properties

IUPAC Name |

4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c10-8-2-1-7(14-8)5-3-11-4-6(5)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSHDVBHHAGCNAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C2=CNC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Chlorothiophene-2-carboxylic Acid

The thiophene moiety is prepared via a one-pot chlorination-oxidation method (Source):

- Step 1 : Chlorination of 2-thiophenecarboxaldehyde with Cl₂ at −5–25°C yields 5-chloro-2-thiophenecarboxaldehyde.

- Step 2 : Oxidation using NaOH and Cl₂, followed by acidification with HCl, produces 5-chlorothiophene-2-carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 92% (HPLC purity) |

| Recrystallization Solvent | Ethanol/water (3:1) |

| Final Purity | 96% (liquid phase) |

Functionalization of Pyrrole Core

Pyrrole derivatives are synthesized through halogenation and carboxylation (Sources):

- Chlorination : Ethyl 5-methyl-1H-pyrrole-2-carboxylate is treated with N-chlorosuccinimide (NCS) to introduce chlorine at position 4.

- Carboxylation : Hydrolysis of the ester group (e.g., using KOH/EtOH) yields pyrrole-3-carboxylic acid.

Example Protocol (Source):

1. **Chlorination**:

- React ethyl 5-methyl-1H-pyrrole-2-carboxylate with NCS in CH₂Cl₂.

- Yield: 61% after recrystallization.

2. **Hydrolysis**:

- Treat ester with 10 M NaOH in ethanol at 90°C.

- Acidify with HCl to pH 3 for precipitation.

- Yield: 76% (amorphous solid).

Coupling of Thiophene and Pyrrole Moieties

The direct coupling of 5-chlorothiophene-2-carboxylic acid to the pyrrole core is achieved via:

- Friedel-Crafts Acylation : Using AlCl₃ or similar Lewis acids to attach the thiophene acyl group to position 4 of the pyrrole.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling (if halogenated pyrrole intermediates are available).

- Use of anhydrous solvents (e.g., CH₂Cl₂, DMF).

- Temperature control (0–30°C) to prevent side reactions.

Final Hydrolysis and Purification

The ester intermediate (e.g., ethyl 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylate) undergoes alkaline hydrolysis :

- Reagents : 10 M NaOH in ethanol.

- Workup : Acidification with HCl, followed by recrystallization from ethanol/water.

Analytical Data (Representative Example):

| Property | Value |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 12.25 (COOH), 7.47–7.40 (thiophene) |

| LC-MS | m/z = 331 [M+1] |

| Elemental Analysis | C 61.93%; H 4.68%; N 8.59% |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

Biological Applications

-

Antimicrobial Activity :

- Studies have indicated that compounds similar to 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid exhibit significant antibacterial properties. For instance, derivatives have shown inhibitory effects against various gram-positive bacteria, including Staphylococcus aureus and E. coli, with low nanomolar IC50 values .

- Anticancer Potential :

- Enzyme Inhibition :

Material Science Applications

- Organic Electronics :

- Sensors :

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrrole derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 1 µg/mL, showcasing its potential as a lead compound for antibiotic development .

Case Study 2: Organic Electronics Development

Research focused on the use of pyrrole derivatives in organic electronics highlighted their effectiveness in enhancing the performance of OLEDs. The incorporation of this compound into polymer matrices improved charge transport properties, leading to increased efficiency and brightness in devices .

Mechanism of Action

The mechanism of action of 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid with analogous pyrrole, pyrazole, and pyridine carboxylic acid derivatives, focusing on structural features, molecular properties, and functional attributes.

Structural and Functional Differences

Core Heterocycle Variation :

- Pyrrole vs. Pyrazole: The target compound and its pyrrole analogs (e.g., compound 254 ) exhibit a five-membered aromatic ring with one nitrogen atom, whereas pyrazole derivatives (e.g., 3-(5-chlorothiophen-2-yl)-1H-pyrazole-4-carboxylic acid ) contain two adjacent nitrogen atoms. This difference impacts electronic properties and hydrogen-bonding capabilities.

In contrast, trifluoromethylphenyl groups (compound 254 ) increase lipophilicity and metabolic stability.

Carboxylic Acid Position :

- The position of the carboxylic acid group (C3 in pyrrole vs. C2 or C4 in other derivatives) affects molecular dipole moments and solubility. For instance, 4-(3-chloro-5-methylbenzoyl)-1H-pyrrole-2-carboxylic acid may exhibit lower aqueous solubility due to the bulky benzoyl group at C4.

Physicochemical and Spectral Data

- ESIMS/Mass Spectrometry : Compound 254 (m/z 322.3 ) and 255 (m/z 293.2 ) provide benchmarks for verifying molecular weights of pyrrole-carboxylic acids. The target compound’s theoretical molecular weight (227.67) aligns with these analogs.

- Crystallographic Data : Pyrazole-carboxylic acids, such as 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid , exhibit intramolecular hydrogen bonds (O–H⋯O) and π-π stacking, which stabilize crystal structures. Similar interactions are expected for the target compound.

Biological Activity

4-(5-Chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C9H6ClNO2S

- Molecular Weight : 227.67 g/mol

- IUPAC Name : this compound

- CAS Number : 1096815-75-6

The structure of the compound includes a pyrrole ring substituted with a carboxylic acid group and a chlorothiophene moiety, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of pyrrole derivatives, including this compound. Research indicates that compounds with similar structures show activity against various bacterial strains, including drug-resistant tuberculosis (TB) strains. For example, a study on pyrrole derivatives highlighted their effectiveness against Mycobacterium tuberculosis by targeting the MmpL3 protein, crucial for mycolic acid biosynthesis in the bacterial cell wall .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives often correlates with their structural modifications. The presence of electron-withdrawing groups, such as chlorine, enhances the potency against specific targets. In SAR studies, compounds that incorporate bulky substituents or additional aromatic rings have shown improved anti-TB activity compared to simpler structures .

Study 1: Anti-Tuberculosis Activity

A comprehensive evaluation of pyrrole derivatives revealed that certain modifications led to significant increases in anti-TB activity. For instance, compounds with chlorinated phenyl groups exhibited minimum inhibitory concentrations (MICs) below 0.016 μg/mL against drug-resistant strains, demonstrating their potential as therapeutic agents .

| Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) | Selectivity Index |

|---|---|---|---|

| Compound A | <0.016 | >64 | 4000 |

| Compound B | <0.016 | >64 | 3669 |

| Compound C | 0.05 | 30 | 600 |

Another study focused on the mechanism by which these compounds exert their effects. The inhibition of MmpL3 was confirmed through metabolic labeling assays using [^14C] acetate, showing that the tested compounds effectively disrupted mycolic acid biosynthesis in M. tuberculosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(5-chlorothiophen-2-yl)-1H-pyrrole-3-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation of 5-chlorothiophene-2-carbaldehyde with a pyrrole precursor, followed by cyclization and oxidation. Optimization strategies include:

- Catalysts : Palladium or copper catalysts (e.g., for cross-coupling reactions) to enhance regioselectivity .

- Solvents : Polar aprotic solvents like dimethylformamide (DMF) improve reaction efficiency .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during cyclization .

- Characterization : Post-synthesis purification via recrystallization (using ethanol/water mixtures) and validation by HPLC (>95% purity) are critical .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Key Techniques :

- X-ray Crystallography : Resolves bond lengths (e.g., C–C = 1.36–1.45 Å) and torsion angles (e.g., β = 102.42°) to confirm stereochemistry .

- NMR Spectroscopy : H NMR (δ 6.8–7.2 ppm for aromatic protons) and C NMR (δ 120–130 ppm for thiophene carbons) verify substituent positions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 241.02 (calculated for CHClNOS) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately soluble in DMSO (≥10 mg/mL) and sparingly soluble in aqueous buffers (pH 7.4). Pre-formulation studies recommend using co-solvents like PEG-400 for in vitro assays .

- Stability : Stable at −20°C for >6 months. Degradation occurs at >100°C or under prolonged UV exposure, necessitating inert storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic data between theoretical and experimental bond angles?

- Approach :

- Computational Validation : Compare experimental X-ray data (e.g., monoclinic P2/c space group, a = 13.192 Å, b = 8.817 Å ) with DFT-optimized structures (B3LYP/6-31G* basis set). Discrepancies >5% may indicate lattice strain or solvent effects.

- Synchrotron Refinement : High-resolution data collection (λ = 0.71073 Å) improves accuracy for disordered residues .

Q. What strategies are effective for enhancing the compound’s bioavailability in pharmacological studies?

- Methods :

- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester derivatives) improves membrane permeability .

- Nanoparticle Encapsulation : Use of PLGA nanoparticles (size <200 nm) enhances aqueous dispersion and sustained release .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Protocol :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or kinases). Key interactions include π-π stacking with thiophene and hydrogen bonding via the carboxylic acid group .

- MD Simulations : GROMACS-based 100-ns trajectories assess binding stability (RMSD <2 Å) under physiological conditions .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial assays?

- Workflow :

- MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Synergy with β-lactams can be tested via checkerboard assays .

- ROS Detection : Flow cytometry with DCFH-DA dye quantifies reactive oxygen species (ROS) induction, linking activity to oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.